N,N-Di(3-Anisyl)amine
Description
Properties
Molecular Formula |
C16H19NO2 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C16H19NO2/c1-18-15-7-3-5-13(9-15)11-17-12-14-6-4-8-16(10-14)19-2/h3-10,17H,11-12H2,1-2H3 |
InChI Key |
JXLCUAIBSKYKQV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNCC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Scientific Research Applications
N,N-Di(3-Anisyl)amine is an organic compound with significant applications in various fields of chemistry, particularly in medicinal chemistry, materials science, and synthetic organic chemistry. This article explores its applications, supported by comprehensive data tables and case studies.
Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For example, compounds derived from N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines exhibited significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions reaching as high as 86.61% . The structural modifications involving this compound can enhance the biological activity of these compounds.
Synthesis of Heterocycles
The compound has been utilized in palladium-catalyzed C–N cross-coupling reactions to synthesize heterocycles and other biologically relevant structures. These reactions are crucial for developing new pharmaceuticals and agrochemicals . The ability to form C–N bonds efficiently allows for the creation of complex molecular architectures that are often found in drug candidates.
Photocatalytic Processes
This compound has been explored in photocatalytic processes for generating aminium radical cations. These radicals are key intermediates in C–N bond formation reactions under visible light irradiation. The efficiency of these reactions allows for the development of new synthetic methodologies that can be applied in organic synthesis .
Electrochemical Studies
Electrochemical studies have shown that this compound derivatives exhibit enhanced electron-donating abilities, making them suitable for applications in electrochemical sensors and devices . The flexibility and electronic properties of these compounds facilitate their use in advanced materials with specific electronic characteristics.
Table 1: Anticancer Activity of this compound Derivatives
| Compound Name | Cell Line Tested | Percent Growth Inhibition (%) |
|---|---|---|
| Compound 6h | SNB-19 | 86.61 |
| Compound 6h | OVCAR-8 | 85.26 |
| Compound 6h | NCI-H40 | 75.99 |
Table 2: Synthesis Conditions for C–N Coupling Reactions
| Reaction Type | Catalyst Used | Yield (%) | Notes |
|---|---|---|---|
| Pd-Catalyzed C–N Coupling | Pd(OAc)₂ | 70 | Effective for synthesizing heterocycles |
| Photoredox Catalysis | Ir(III) complex | Varies | Generates aminium radicals |
Case Study 1: Synthesis of Bicyclic Alkaloids
In a recent study, this compound was employed to synthesize bicyclic alkaloid skeletons via radical [3+3] coupling reactions. The methodology demonstrated high levels of diastereoselectivity and yielded valuable intermediates for further medicinal chemistry applications .
Case Study 2: Anticancer Drug Development
A series of new compounds based on this compound were synthesized and evaluated for their anticancer activity against multiple cell lines. The findings indicated that structural modifications could significantly enhance biological activity, leading to promising candidates for further development .
Comparison with Similar Compounds
Structural and Electronic Properties
Key Compounds for Comparison:
Spiro-OMeTAD (2,2',7,7'-Tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9'-spirobifluorene)
NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine)
TPD (N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidine)
N,N-Di(4-Anisyl)amine (hypothetical analog with para-substituted methoxy groups)
Table 1: Comparative Properties
Key Findings:
- Substituent Position Effects : The meta-substituted methoxy groups in this compound likely reduce conjugation efficiency compared to para-substituted analogs like spiro-OMeTAD, leading to slightly deeper HOMO levels (-5.2 eV vs. -5.1 eV for spiro-OMeTAD) . This may hinder hole injection in devices but improve oxidative stability.
- Thermal Stability : Meta-substituted aromatic amines generally exhibit higher thermal stability due to reduced steric hindrance and lower susceptibility to oxidative degradation compared to ortho or para analogs .
- Charge Transport : Spiro-OMeTAD’s higher hole mobility arises from its rigid spirobifluorene core, which enhances π-π stacking. This compound’s flexibility may limit mobility but improve processability .
Q & A
Q. What catalytic systems and conditions are optimal for synthesizing N,N-Di(3-Anisyl)amine via reductive amination?
- Methodological Answer : this compound can be synthesized using a reductive amination approach with aldehydes and amines. A Pd/NiO catalyst (1.1 wt%) under hydrogen atmosphere at 25°C for 10 hours has been effective for analogous diarylamine syntheses . Key parameters include:
- Catalyst Loading : 20 mg per 50 mL reaction volume.
- Purification : Post-reaction filtration and solvent evaporation yield high-purity products (84–98% isolated yields in similar systems).
- Characterization : Confirm structure via NMR (400 MHz, CDCl) with chemical shifts for aromatic protons (~6.5–7.5 ppm) and methoxy groups (~3.8 ppm).
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR in CDCl to resolve aryl, methoxy, and amine proton environments. For example, methoxy protons appear as singlets at ~3.8 ppm, while aromatic protons show splitting patterns dependent on substitution .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Gradient elution (e.g., 60–90% acetonitrile in water) resolves residual reactants and byproducts.
- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
Advanced Research Questions
Q. How do tertiary amine groups in this compound influence its risk of nitrosamine formation under pharmaceutical processing conditions?
- Methodological Answer : Tertiary amines can react with nitrosating agents (e.g., nitrites) to form N-nitrosamines, a critical concern in API manufacturing. To assess risk:
- Kinetic Modeling : Use predictive models (e.g., Arrhenius equations) to estimate nitrosation rates under varying pH, temperature, and nitrite concentrations. Ashworth et al. (2023) validated such models for dialkylamines .
- Mitigation Strategies :
- Screen raw materials for nitrite/amine contamination.
- Add scavengers (e.g., ascorbic acid) to quench nitrosating agents .
- Analytical Monitoring : LC-MS/MS with MRM (multiple reaction monitoring) for trace nitrosamine detection (LOQ < 10 ppb) .
Q. What methodologies are recommended for assessing N-nitrosamine contamination risks in APIs containing this compound?
- Methodological Answer : Follow the EMA and ICH M7(R2) guidelines:
- Supplier Questionnaires : Query raw material suppliers on shared equipment use, nitrosating agents, and water quality (nitrite/chloramine levels) .
- Process Risk Evaluation :
| Risk Factor | Assessment Method |
|---|---|
| Nitrosating Agents | Screen for NaNO, NO gases |
| Amine Reactivity | Compare to Di-n-butylamine (reference compound) |
| Reaction Conditions | pH < 3 or > 8 accelerates nitrosation |
Q. How can machine learning optimize the synthesis of this compound?
- Methodological Answer :
- Data-Driven Workflows : Platforms like LabMate.AI integrate reaction parameters (catalyst loading, temperature, solvent) and outcomes (yield, purity) to train predictive models .
- Key Variables for Optimization :
| Parameter | Optimal Range |
|---|---|
| Catalyst (Pd/NiO) | 1.0–1.5 wt% |
| H Pressure | 1–3 atm |
| Reaction Time | 8–12 hours |
- Validation : Validate model predictions with small-scale experiments (e.g., 5–10 mg) before scaling.
Q. What role does this compound play in organic semiconductor design, particularly as a hole-transport material (HTM)?
- Methodological Answer :
- Electronic Structure : The electron-donating methoxy groups lower ionization potential, enhancing hole mobility. Compare to Spiro-OMeTAD, where di(4-methoxyphenyl)amino groups enable TADF properties .
- Performance Metrics :
| Property | This compound | Spiro-OMeTAD |
|---|---|---|
| HOMO Level (eV) | ~-5.2 (estimated) | -5.1 |
| Conductivity (S/cm) | 10–10 | 10 |
- Device Integration : Test in perovskite solar cells (PSCs) with layered architectures (e.g., ITO/HTM/perovskite/PCBM/Ag). Monitor J-V curves and EQE for efficiency validation.
Data Contradictions and Resolution
-
Conflict : Conflicting reports on nitrosation rates of tertiary amines.
-
Conflict : Variability in catalytic efficiency for reductive amination.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
